molecular formula C24H27NO5 B2720268 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 859668-53-4

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No. B2720268
CAS RN: 859668-53-4
M. Wt: 409.482
InChI Key: KIKIQBADWIOIQJ-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, along with a 2,4-dimethoxyphenyl group and a 2-methylpiperidin-1-yl group. These groups could potentially give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromen-2-one ring, the introduction of the 2,4-dimethoxyphenyl group, and the attachment of the 2-methylpiperidin-1-yl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the chromen-2-one ring. The presence of the oxygen in the chromen-2-one ring and the nitrogen in the piperidine ring could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-2-one ring, which could potentially undergo electrophilic aromatic substitution reactions. The methoxy groups and the piperidine ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chromen-2-one ring, the methoxy groups, and the piperidine ring could all potentially influence these properties .

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystal Structure : Studies on related compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have contributed to understanding the crystallographic characteristics of such compounds. These studies provide insights into the molecular configuration, bonding interactions, and crystalline systems, which are crucial for drug design and development (Manolov et al., 2008).

  • Synthetic Pathways : Research into compounds with similar structures includes the development of novel synthetic pathways. For instance, the synthesis of various chromen-2-one derivatives demonstrates innovative approaches to creating compounds with potential antibacterial and antioxidant properties, illustrating the diverse applicability of these compounds in medicinal chemistry (Al-ayed, 2011).

Biological Activity Studies

  • Antibacterial and Antioxidant Properties : Compounds similar to 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one have shown significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, as well as notable antioxidant activities. These findings suggest a promising avenue for developing new antibacterial agents and antioxidants (Al-ayed, 2011).

  • Metal Complexes and Biological Activity : The synthesis and characterization of metal complexes derived from chromone-based Schiff bases have been explored. These complexes exhibit enhanced antimicrobial activities compared to the ligands alone, indicating their potential in microbial inhibition and pharmaceutical applications (Kavitha & Reddy, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-20-21(26)10-7-16-12-19(24(27)30-23(16)20)18-9-8-17(28-2)13-22(18)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKIQBADWIOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

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